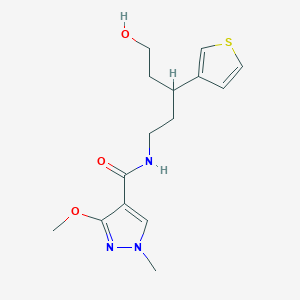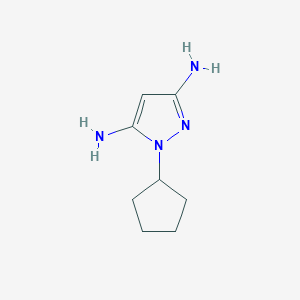
1-cyclopentyl-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopentyl-1H-pyrazole-3,5-diamine is a chemical compound with the molecular formula C8H14N4 . It has an average mass of 166.224 Da and a monoisotopic mass of 166.121841 Da .
Molecular Structure Analysis
The molecular structure of 1-cyclopentyl-1H-pyrazole-3,5-diamine consists of a five-membered cyclopentyl group attached to a pyrazole ring at one position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Drug Metabolism
One significant application of pyrazole derivatives is in the field of drug metabolism, where they serve as inhibitors to study cytochrome P450 isoforms in human liver microsomes. These inhibitors help decipher the contribution of various CYP isoforms to drug metabolism, which is crucial for predicting drug-drug interactions (DDIs). This application highlights the importance of pyrazole derivatives in understanding and optimizing drug metabolism and safety profiles (Khojasteh et al., 2011).
Biological Activity and Therapeutic Potential
Pyrazole derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Their activities include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. These derivatives are utilized in synthesizing new chemical entities that could potentially serve as therapeutic agents for various diseases. Specifically, pyrazoline, a closely related derivative, has been studied for its anticancer properties, highlighting its potential as a scaffold for developing new anticancer agents (Ray et al., 2022).
Neurodegenerative Disease Research
Pyrazoline-containing compounds have been identified as promising targets for therapeutic intervention in neurodegenerative disorders. Their ability to inhibit monoamine oxidase (MAO) is particularly noteworthy, as this enzyme plays a significant role in the pathophysiology of diseases like Alzheimer's and Parkinson's. Pyrazolines' neuroprotective properties, including their inhibitory action on acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, underscore their potential in managing neurodegenerative diseases (Ahsan et al., 2022).
properties
IUPAC Name |
1-cyclopentylpyrazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMISJZAFHSQRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazole-3,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



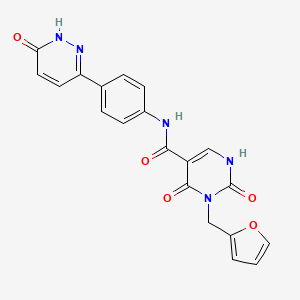

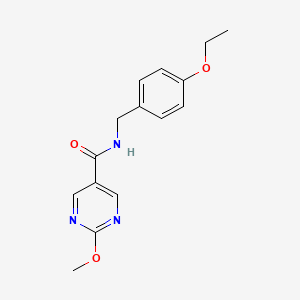
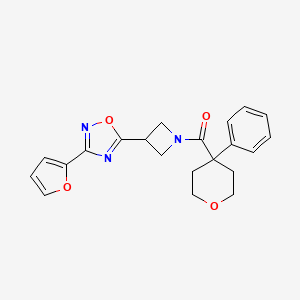
![4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2585249.png)
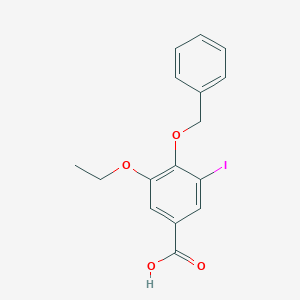

![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)
![Methyl 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B2585254.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)
